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molecular formula C8H7N3O2 B1356388 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 80708-25-4

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Cat. No. B1356388
M. Wt: 177.16 g/mol
InChI Key: QLHZGZKFJLIDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400382

Procedure details

To a mixture of 8 ml. of oxalyl chloride in 150 ml. dichlorobenzene at 60° C. was added lowly 7.5 g. of 2-amino-3-methylaminopyridine. After completion of addition, the temperature of the reaction mixture was allowed to rise to 130° C. It was stirred at this temperature for 1 hour, filtered hot, and the solid washed with ether, m.p. 168°-174° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[CH:7]1C(Cl)=CC=C(Cl)C=1.[NH2:15][C:16]1[C:21]([NH:22]C)=[CH:20][CH:19]=[CH:18][N:17]=1>>[CH3:7][N:15]1[C:2](=[O:3])[C:1](=[O:5])[NH:22][C:21]2[CH:20]=[CH:19][CH:18]=[N:17][C:16]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1NC

Conditions

Stirring
Type
CUSTOM
Details
It was stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 8 ml
ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
to rise to 130° C
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
the solid washed with ether, m.p. 168°-174° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C2=C(NC(C1=O)=O)C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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